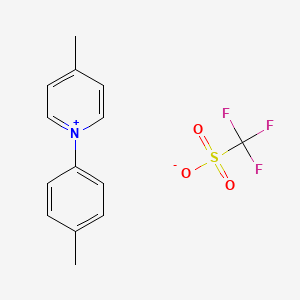
4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are known for their versatility and significant role in various chemical and biological applications . The trifluoromethanesulfonate anion enhances the compound’s stability and reactivity, making it valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 4-methylpyridine with p-tolyl trifluoromethanesulfonate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield . The final product is purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with biological membranes and enzymes. The compound disrupts membrane integrity and inhibits enzyme activity, leading to antimicrobial effects . It targets specific molecular pathways, including those involved in cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpyridinium trifluoromethanesulfonate
- p-Tolylpyridinium trifluoromethanesulfonate
- N-Substituted pyridinium salts
Uniqueness
4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate stands out due to its unique combination of the 4-methyl and p-tolyl groups, which enhance its reactivity and stability compared to other pyridinium salts . This makes it particularly valuable in synthetic applications and research .
Properties
Molecular Formula |
C14H14F3NO3S |
|---|---|
Molecular Weight |
333.33 g/mol |
IUPAC Name |
4-methyl-1-(4-methylphenyl)pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H14N.CHF3O3S/c1-11-3-5-13(6-4-11)14-9-7-12(2)8-10-14;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
BIOLPDBEFDAWCF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=CC=C(C=C2)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















